molecular formula C30H52N12O2 B1247059 Bistellettadine A

Bistellettadine A

Cat. No. B1247059
M. Wt: 612.8 g/mol
InChI Key: GJLJUAOHBZWEOI-YTUCPFNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistellettadine A is a natural product found in Stelletta with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Bistellettadine A has been successfully synthesized using a templated Diels-Alder reaction, highlighting a notable achievement in organic chemistry. This synthesis involves the esterification of trienoic acid with o-xylylene dibromide to create a bis ester, which then undergoes a Diels-Alder reaction to form the macrodiolide stereospecifically in a single step. The complete synthesis of bistellettadine A is accomplished in four steps, involving hydrolysis and side chain elaboration. This development signifies a key advancement in the synthesis of complex natural products, particularly in macrodiolide synthesis (Yu, Pochapsky, & Snider, 2010).

properties

Product Name

Bistellettadine A

Molecular Formula

C30H52N12O2

Molecular Weight

612.8 g/mol

IUPAC Name

(2E,4E)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-5-[(1R,2S)-2-[(E)-3-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]-2-methyl-3-oxoprop-1-enyl]-1,4-dimethylcyclohex-3-en-1-yl]-2-methylpenta-2,4-dienamide

InChI

InChI=1S/C30H52N12O2/c1-20-11-13-30(4,12-9-10-21(2)24(43)41-28(35)39-16-7-5-14-37-26(31)32)23(18-20)19-22(3)25(44)42-29(36)40-17-8-6-15-38-27(33)34/h9-10,12,18-19,23H,5-8,11,13-17H2,1-4H3,(H4,31,32,37)(H4,33,34,38)(H3,35,39,41,43)(H3,36,40,42,44)/b12-9+,21-10+,22-19+/t23-,30-/m0/s1

InChI Key

GJLJUAOHBZWEOI-YTUCPFNOSA-N

Isomeric SMILES

CC1=C[C@H]([C@@](CC1)(C)/C=C/C=C(\C)/C(=O)NC(=NCCCCN=C(N)N)N)/C=C(\C)/C(=O)NC(=NCCCCN=C(N)N)N

Canonical SMILES

CC1=CC(C(CC1)(C)C=CC=C(C)C(=O)NC(=NCCCCN=C(N)N)N)C=C(C)C(=O)NC(=NCCCCN=C(N)N)N

synonyms

bistellettadine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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